molecular formula C7H17N3O3S B13333534 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol

Cat. No.: B13333534
M. Wt: 223.30 g/mol
InChI Key: JCXAVNKEYNYKCX-UHFFFAOYSA-N
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Description

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol (CAS 1179650-21-5) is a high-purity piperazine-derived chemical building block characterized by a sulfonamide group linked to a methyl group and an ethanol moiety . This structural motif is common in pharmaceutical research, where sulfonamides are investigated for their potential enzyme-inhibitory properties . The compound has a molecular formula of C7H17N3O3S and a molecular weight of 223.30 g/mol . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its structure, featuring the sulfonamide group and the piperazine ring, allows it to interact with specific molecular targets, such as enzymes and receptors . The ethanol moiety enhances aqueous solubility, a critical factor for bioavailability in drug discovery research . Scientific studies have explored its potential biological activities, including significant antimicrobial properties against strains like Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), as well as cytotoxic effects in cancer cell lines such as MCF7 (IC50: 10 μM) . The synthesis typically involves the reaction of piperazine with a sulfonyl chloride, followed by coupling with ethanolamine . This product is intended for research applications in chemistry, biology, and drug development as a key synthetic intermediate . Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C7H17N3O3S

Molecular Weight

223.30 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide

InChI

InChI=1S/C7H17N3O3S/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10/h8,11H,2-7H2,1H3

InChI Key

JCXAVNKEYNYKCX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)N1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol typically involves the reaction of piperazine with methyl sulfonyl chloride, followed by the addition of ethanolamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Piperazine reacts with methyl sulfonyl chloride in the presence of triethylamine.

    Step 2: The resulting intermediate is then reacted with ethanolamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the piperazine ring under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Reference
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol C₇H₁₅N₃O₃S ~221.28 Piperazine, methyl-sulfonyl, ethanol Not reported Not reported N/A
Compound 10 C₂₆H₂₇Cl₂N₂O 469.41 Bis(4-chlorophenyl)methyl 127–128 72
Compound 14 C₂₀H₂₆N₂O₂ 326.43 4-Methoxybenzyl 117–118 82
Cetirizine Related Compound B C₁₉H₂₄N₂O·2HCl 369.33 Benzhydryl Not reported Not reported
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine C₁₃H₂₁N₃O₃S ~323.39 4-Methoxyphenyl, sulfonyl, amine Not reported Not reported

Biological Activity

2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, also known as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a sulfonamide group, which is known to enhance biological activity through specific interactions with molecular targets. The compound's unique configuration allows it to engage with various enzymes and receptors, influencing numerous biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128
Streptococcus pyogenes16

These findings suggest that the compound has varying levels of activity against different bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines, including neuroblastoma and breast cancer cells. The mechanism involves the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing healthy cells .

Table 2 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)10
SH-SY5Y (Neuroblastoma)15
HeLa (Cervical Cancer)20

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as inosine monophosphate dehydrogenase (IMPDH), which is critical for nucleotide synthesis in both bacterial and tumor cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement compared to controls, suggesting its utility in overcoming antibiotic resistance .
  • Cancer Treatment : In preclinical trials involving animal models, administration of the compound resulted in notable tumor regression, supporting its role as a viable candidate for cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol, and what reaction conditions optimize yield?

Methodological Answer: A two-step synthesis is commonly employed:

Sulfonylation of 1-methylpiperazine : React 1-methylpiperazine with a sulfonyl chloride (e.g., chlorosulfonic acid) in anhydrous dichloromethane at 0–5°C under nitrogen, followed by stirring at room temperature for 12 hours .

Aminoethanol coupling : Introduce 2-aminoethanol via nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF or DMSO) with potassium carbonate as a base at 80–100°C for 8–12 hours .
Yield Optimization : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) typically achieves 70–80% yield. Impurities often arise from incomplete sulfonylation, detectable via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can the structural integrity of this compound be validated experimentally?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 3.4–3.6 ppm (piperazine ring protons), δ 3.8 ppm (CH₂OH), and δ 2.9 ppm (N-methyl group) .
    • ¹³C NMR : Confirm sulfonyl group presence via a peak at ~115 ppm (SO₂) .
  • X-ray Crystallography : Single-crystal analysis reveals bond angles and spatial arrangement of the sulfonyl and hydroxyethyl groups, as demonstrated in related piperazine derivatives .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 264.2 (calculated for C₈H₁₇N₃O₃S) .

Q. What solvents and conditions are suitable for solubility testing?

Methodological Answer:

  • Solubility Profile : Test in DMSO (high solubility for stock solutions), water (limited solubility due to hydrophobic sulfonyl group), and ethanol (moderate solubility). Use sonication (30 min, 40°C) to enhance dissolution .
  • Quantitative Analysis : Measure saturation solubility via UV-Vis spectroscopy (λmax ~275 nm) in PBS (pH 7.4) at 25°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its phosphodiesterase (PDE) inhibition potential?

Methodological Answer:

  • Analog Synthesis : Modify the sulfonyl group (e.g., replace with carbonyl or phosphoryl) and the N-methyl substituent. Use methods similar to those in pyrazoline-based PDE inhibitor studies .
  • Biological Assays :
    • PDE Enzyme Assay : Use recombinant PDE isoforms (e.g., PDE4B) with cAMP as substrate. Monitor hydrolysis via fluorescence polarization .
    • IC₅₀ Determination : Compare analogs using dose-response curves (0.1–100 µM). Reference compounds like rolipram (PDE4-specific inhibitor) for validation .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Source Analysis : Compare purity levels (HPLC ≥95% vs. lower-grade batches) and stereochemical consistency (chiral HPLC for enantiomeric excess) .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests). For example, conflicting cytotoxicity data may arise from varying cell line viability protocols .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to cross-reference IC₅₀ values and identify outliers .

Q. What computational strategies predict binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDE4B crystal structure (PDB: 1XOM). Parameterize the compound’s sulfonyl group as a hydrogen bond acceptor and the hydroxyethyl chain for hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å indicates stable binding) and ligand-protein interaction fingerprints .

Q. How can degradation products be characterized under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (80°C, 48 hours), acid (0.1 M HCl, 24 hours), and UV light (254 nm, 7 days). Monitor via LC-MS/MS .
  • Degradant Identification : Major products include sulfonic acid derivatives (hydrolysis of sulfonamide) and oxidized piperazine rings (epoxide formation). Compare fragmentation patterns with NIST spectral libraries .

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